molecular formula C11H11NO3 B13714161 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione

Cat. No.: B13714161
M. Wt: 205.21 g/mol
InChI Key: QSVBHPRGVOQNJJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is offered with a purity of ≥95% and is intended for research and development purposes only . Oxazolidine-2,5-diones are recognized in scientific research as the anhydrides of N-carboxy-α-amino acids . These compounds are valuable intermediates in synthetic organic and peptide chemistry. They react with nucleophiles, such as water, alcohols, or amines, to form unstable N-carboxy derivatives that decarboxylate to yield the corresponding amino acids, esters, or amides . This reactivity can be harnessed in a stepwise manner to build peptide chains, and when derived from optically active amino acids, this process can proceed with stereospecific control . Furthermore, the oxazolidinedione scaffold is of significant interest in medicinal chemistry for the development of novel bioactive molecules. Research into related oxazolidinedione derivatives has identified them as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in metabolic disease research, and as inhibitors of enzymes like p300/CBP histone acetyltransferase, which is relevant in oncology . This makes compounds within this class valuable tools for investigating new therapeutic pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-6-3-4-8(5-7(6)2)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14)

InChI Key

QSVBHPRGVOQNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione involves the reaction of 3,4-dimethylphenylamine with glyoxylic acid, followed by cyclization to form the oxazolidine-2,5-dione ring system. The cyclization is typically facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride, which promote ring closure by removing water molecules during the reaction process.

  • Step 1: Condensation of 3,4-dimethylphenylamine with glyoxylic acid to form an intermediate Schiff base or imine.
  • Step 2: Cyclization under dehydrating conditions to yield the oxazolidine-2,5-dione ring.

This method allows for the formation of the five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with the 3,4-dimethylphenyl substituent attached at the 4-position of the ring.

Industrial Production Methods

On an industrial scale, continuous flow synthesis is employed to enhance control over reaction parameters such as temperature, pressure, and reagent stoichiometry. Automated reactors equipped with real-time monitoring facilitate consistent product quality and higher throughput. This approach also improves safety and scalability compared to batch processes.

Alternative Preparation via Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

A notable alternative method, based on patented processes for oxazolidine-2,4-diones, involves the reaction of a carbamate derivative with a 2-hydroxycarboxylic acid ester at elevated temperatures (80–250 °C). This method can be adapted to synthesize substituted oxazolidine-2,5-diones, including 4-(3,4-dimethylphenyl) derivatives, by selecting appropriate carbamate and ester precursors.

  • Carbamate Preparation: The carbamate is synthesized by reacting an isocyanate (e.g., 3,4-dimethylphenyl isocyanate) with an alcohol in the presence of alkali.
  • Cyclization Reaction: The carbamate is then reacted with a 2-hydroxycarboxylic acid ester under heating, optionally in the presence of catalysts such as metal halides, oxides, or carboxylates (e.g., lead acetate, copper(II) acetate, dibutyltin dilaurate), or tertiary amines (e.g., triethylamine).

The reaction can be carried out with or without solvents; solvents like toluene or xylene are preferred when azeotropic removal of by-product alcohols is beneficial. Reduced pressure conditions (65–950 mbar) can lower distillation temperatures and improve reaction efficiency.

Summary of Key Reaction Parameters

Parameter Details
Starting materials 3,4-Dimethylphenylamine + glyoxylic acid; or carbamate + 2-hydroxycarboxylic acid ester
Dehydrating agents Thionyl chloride, phosphorus oxychloride
Catalysts (optional) Lead acetate, copper(II) acetate, cobalt chloride, dibutyltin dilaurate, tertiary amines
Temperature range 80–250 °C (preferably 120–225 °C)
Pressure Atmospheric or reduced pressure (65–950 mbar)
Solvents Toluene, xylene, benzene, methyl isobutyl ketone (optional)
Reaction type Cyclization via dehydration or ester-carbamate condensation

Research Results and Yields

The patented processes report high yields and purity of oxazolidine-2,5-diones when stoichiometric amounts of carbamate and 2-hydroxycarboxylic acid ester are reacted under optimized conditions. The use of catalysts allows for lower reaction temperatures and improved selectivity.

  • Yield: Typically good to excellent (exact numerical yields depend on specific substituents and conditions).
  • Purity: High purity products are obtained, suitable for further applications in synthesis and pharmaceutical development.
  • Reaction Time: Varies with temperature and catalyst presence; continuous flow methods allow for shorter residence times.

Comparative Analysis of Preparation Methods

Aspect Condensation with Glyoxylic Acid Carbamate + 2-Hydroxycarboxylic Acid Ester Reaction Industrial Continuous Flow
Starting materials 3,4-Dimethylphenylamine, glyoxylic acid Carbamate derivative, 2-hydroxycarboxylic acid ester Same as batch but in continuous flow setup
Reaction conditions Dehydrating agents, moderate heating Elevated temperature (80–250 °C), catalysts optional Automated control, real-time monitoring
Scalability Batch scale Batch scale High scalability, consistent quality
Catalysts Required for cyclization Optional, improves efficiency Used as needed
Yield and purity Good Good to excellent High, reproducible
Solvent use Typically none or minimal Optional solvents for azeotropic distillation Depends on process design

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione" are not available within the provided search results, the information available allows for a summary of its synthesis, characteristics, and potential applications in scientific research.

Oxazolidine-2,4-diones and Oxazolidine-2,5-diones

Synthesis: Oxazolidine-2,4-diones can be prepared through a novel process involving the reaction of carbamates with 2-hydroxycarboxylic acid esters . Specifically, a carbamate of the formula R1-NH-COOR4 is reacted with a 2-hydroxycarboxylic acid ester of the formula (Formula STR2 in the original patent) at temperatures ranging from 80° to 250°C, potentially with a catalyst .

General Information: Oxazolidinediones, including "4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione," have been explored for their biological activities, such as antimycobacterial activity.

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione

Applications in Scientific Research: "4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione" is used as a building block in the synthesis of more complex compounds.

Other Oxazolidinediones: Research has been done synthesizing triurazole using 1,3,5-tris(bromomethyl)benzene with three equivalents of the 3,5-dimethylphenoxide . The product was then treated with MeTAD, a catalyst, to yield the desired triurazole . One such triurazole is 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or seizure control. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The substituent on the oxazolidine-2,5-dione ring critically determines physicochemical and functional properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione 3,4-Dimethylphenyl C₁₁H₁₁NO₃ 205.21 Not reported
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione 4-Hydroxyphenyl C₉H₇NO₄ 193.16 230
4-(4-Methoxybenzyl)oxazolidine-2,5-dione 4-Methoxybenzyl C₁₁H₁₁NO₄ 221.21 Not reported
4-(sec-Butyl)oxazolidine-2,5-dione sec-Butyl C₇H₁₁NO₃ 157.17 Not reported

Key Observations :

  • The 3,4-dimethylphenyl group provides steric bulk, reducing solubility in polar solvents compared to hydroxyl-substituted analogs like (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione .
  • Melting Points : Hydroxyl-substituted derivatives (e.g., 230°C for (R)-4-(4'-Hydroxyphenyl)) exhibit higher melting points due to hydrogen bonding, whereas alkyl or aryl derivatives may have lower melting points .

Biological Activity

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is a member of the oxazolidinedione class of compounds, characterized by a five-membered ring structure containing nitrogen and carbonyl groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : Approximately 205.21 g/mol
  • Structure : The compound features a dimethyl-substituted phenyl group linked to the oxazolidine ring, which influences its reactivity and biological profile.

Biological Activities

The biological activity of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is primarily linked to its structural characteristics. Compounds in the oxazolidinedione class have been studied for various pharmacological properties, including:

  • Antimicrobial Activity : Initial studies suggest that derivatives of oxazolidinediones can exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition against Mycobacterium tuberculosis and other bacterial strains .
  • Anticancer Potential : Some oxazolidinediones have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The specific mechanisms through which 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione exerts its biological effects are not fully elucidated. However, the presence of the oxazolidine moiety suggests that it may interact with biological targets through nucleophilic attack or by forming stable complexes with biomolecules. This reactivity could lead to modulation of enzyme activities or interference with cellular processes.

Comparative Analysis

To contextualize the biological activity of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione, a comparison with structurally similar compounds is useful. Below is a table summarizing some related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
3,4-Dimethyl-1,3-oxazolidine-2,5-dione224681210.91
5-(2-Methoxyphenyl)-1,3-oxazolidine-2,4-dioneN/A0.92
5-(5-Chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dioneN/A0.92

These compounds share structural features but may differ in their biological activities and therapeutic applications.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of oxazolidinediones:

  • Antimycobacterial Activity : A study screened several synthesized derivatives for their effectiveness against Mycobacterium tuberculosis H37Rv. Compounds demonstrated up to 98% inhibition at specific concentrations .
  • Cytotoxicity Against Cancer Cells : Research has indicated that certain oxazolidinediones can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
  • Pharmacological Profiles : The pharmacological profiles of related compounds indicate potential applications in treating infections and possibly cancer, warranting further investigation into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted phenylamines and dicarbonyl precursors under anhydrous conditions. For example, oxazolidine-2,5-diones are often synthesized via cyclization of N-carboxy anhydrides (NCAs) using reagents like phosgene or triphosgene in aprotic solvents (e.g., THF or DCM). Optimizing stoichiometry, temperature (e.g., 0–5°C for intermediate stability), and purification via recrystallization or column chromatography can improve yield (>70%) and purity (>95%) .

Q. How is the structural characterization of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione typically performed?

  • Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming stereochemistry and bond angles. Key parameters include space group (e.g., monoclinic P21P2_1), unit cell dimensions (e.g., a=8.54a = 8.54 Å, b=8.94b = 8.94 Å), and hydrogen-bonding networks. Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and FT-IR for carbonyl stretching frequencies (~1780 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione derivatives in antimicrobial research?

  • Methodological Answer : SAR studies focus on substituent effects at the phenyl ring (e.g., electron-withdrawing vs. donating groups) and oxazolidine ring conformation. For example:

  • Electron-withdrawing substituents (e.g., Br, Cl) enhance bacterial ribosomal binding by increasing electrophilicity, as seen in 4-(4-Bromophenyl) analogs with MIC values ≤2 µg/mL against S. aureus.
  • Hydrophobic groups (e.g., 3,4-dimethylphenyl) improve membrane permeability, validated via logP measurements and molecular dynamics simulations .

Q. How can researchers resolve contradictions in reported biological activities of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or stereochemical purity. To address this:

  • Standardize assays : Use CLSI guidelines for MIC determination.
  • Chiral HPLC : Confirm enantiomeric purity (>99%) to exclude inactive stereoisomers.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-(4-Hydroxybenzyl) derivatives) to isolate substituent-specific effects .

Q. What advanced computational methods are utilized to predict the binding affinity of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione with bacterial ribosomal targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with the 50S ribosomal subunit. Key steps:

  • Docking : Use PDB ID 1XBP (ribosomal structure) to identify hydrogen bonds between the oxazolidine carbonyl and A2451 residue.
  • Free-energy calculations : MM/PBSA analysis quantifies binding energy (ΔG ~ -8.5 kcal/mol), correlating with experimental IC50_{50} values .

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